molecular formula C11H15NO B15327859 [(2r,5s)-5-Phenyloxolan-2-yl]methanamine

[(2r,5s)-5-Phenyloxolan-2-yl]methanamine

Cat. No.: B15327859
M. Wt: 177.24 g/mol
InChI Key: IAIACGGIZWXQIK-MNOVXSKESA-N
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Description

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine is a chiral amine compound with a unique structure that includes a phenyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-Phenyloxolan-2-yl]methanamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxirane with an amine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-Phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,5R)-5-Phenyloxolan-2-yl]methanamine
  • [(2R,5S)-5-Methyloxan-2-yl]methanamine

Uniqueness

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of a phenyloxolane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2R,5S)-5-phenyloxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1

InChI Key

IAIACGGIZWXQIK-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2

Origin of Product

United States

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